- Preparation of pyrroloimidazole derivative as EGFR inhibitor for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde)

929621-33-0 structure
Nombre del producto:4-Bromo-2-chloro-6-fluorobenzaldehyde
Número CAS:929621-33-0
MF:C7H3BrClFO
Megavatios:237.453523874283
MDL:MFCD25460195
CID:2169803
PubChem ID:86102463
4-Bromo-2-chloro-6-fluorobenzaldehyde Propiedades químicas y físicas
Nombre e identificación
-
- 4-Bromo-2-chloro-6-fluoro-benzaldehyde
- 4-Bromo-2-chloro-6-fluorobenzaldehyde (ACI)
- 929621-33-0
- Benzaldehyde, 4-bromo-2-chloro-6-fluoro-
- EN300-1587426
- MFCD25460195
- SY243123
- DB-253107
- 4-?bromo-?2-?chloro-?6-?fluoro-benzaldehyde
- AS-43027
- CS-0146247
- Z1726015364
- PB48620
- 4-Bromo-2-chloro-6-fluorobenzaldehyde
- SCHEMBL19209562
- AKOS025403204
-
- MDL: MFCD25460195
- Renchi: 1S/C7H3BrClFO/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
- Clave inchi: SEDZRCPUNFGODD-UHFFFAOYSA-N
- Sonrisas: O=CC1C(Cl)=CC(Br)=CC=1F
Atributos calculados
- Calidad precisa: 235.90398g/mol
- Masa isotópica única: 235.90398g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 11
- Cuenta de enlace giratorio: 1
- Complejidad: 155
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 2.8
- Superficie del Polo topológico: 17.1Ų
4-Bromo-2-chloro-6-fluorobenzaldehyde PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1216887-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 98% | 1g |
¥1357.00 | 2024-04-25 | |
abcr | AB450026-5g |
4-Bromo-2-chloro-6-fluorobenzaldehyde; . |
929621-33-0 | 5g |
€608.10 | 2025-02-21 | ||
TRC | B800298-10mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 10mg |
$ 50.00 | 2022-06-06 | ||
Alichem | A013017453-500mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 97% | 500mg |
$798.70 | 2023-08-31 | |
Chemenu | CM302655-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 1g |
$311 | 2022-06-09 | |
Apollo Scientific | PC900170-250mg |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 250mg |
£82.00 | 2025-02-22 | |
Apollo Scientific | PC900170-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 1g |
£217.00 | 2025-02-22 | |
Alichem | A013017453-1g |
4-Bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 97% | 1g |
$1504.90 | 2023-08-31 | |
eNovation Chemicals LLC | Y1231807-1G |
4-bromo-2-chloro-6-fluoro-benzaldehyde |
929621-33-0 | 97% | 1g |
$245 | 2024-07-21 | |
Enamine | EN300-1587426-10g |
4-bromo-2-chloro-6-fluorobenzaldehyde |
929621-33-0 | 95% | 10g |
$1860.0 | 2023-11-13 |
4-Bromo-2-chloro-6-fluorobenzaldehyde Métodos de producción
Synthetic Routes 1
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; 20 min, -75 °C
1.2 -75 °C; 1 h, -75 °C
1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt
1.2 -75 °C; 1 h, -75 °C
1.3 Reagents: Acetic acid Solvents: Diethyl ether ; -75 °C → rt
Referencia
Synthetic Routes 2
Condiciones de reacción
1.1 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ; overnight, 5 °C
Referencia
- Preparation of azapeptide atazanavir analogs useful for treating HIV infections, World Intellectual Property Organization, , ,
Synthetic Routes 3
Condiciones de reacción
Referencia
- Preparation of biphenyl sulfides and sulfones as insecticides, miticides and nematicides, World Intellectual Property Organization, , ,
Synthetic Routes 4
Condiciones de reacción
1.1 Reagents: Sodium periodate Catalysts: Potassium osmate dihydrate Solvents: 1,4-Dioxane , Water ; 2 h, rt
Referencia
- PD-L1 antagonist compound and application, World Intellectual Property Organization, , ,
Synthetic Routes 5
Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C
1.2 -78 °C; 2 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; < -78 °C
Referencia
- Preparation of quinoline/quinazoline-based compounds as rearrangement kinase inhibitors during transfection, China, , ,
Synthetic Routes 6
Condiciones de reacción
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 1 h, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referencia
- Preparation of 7-phenyl substituted 2-aminoquinazoline inhibitors of HPK1, World Intellectual Property Organization, , ,
Synthetic Routes 7
Condiciones de reacción
1.1 Reagents: Pyridinium, 1-fluoro-2,4,6-trimethyl-, 1,1,1-trifluoromethanesulfonate (1:1) Catalysts: Aniline-2,4-disulfonic acid , Palladium diacetate Solvents: 1,2-Dichloroethane ; 10 h, rt; 24 h, 110 °C
Referencia
- Pd-Catalyzed, ortho C-H Methylation and Fluorination of Benzaldehydes Using Orthanilic Acids as Transient Directing GroupsJournal of the American Chemical Society, 2018, 140(8), 2789-2792,
Synthetic Routes 8
Condiciones de reacción
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; rt → -70 °C; 2 h, -70 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; -70 °C → rt; 20 min, rt
Referencia
- Heterocyclic compound intermediate, preparation method therefor and application thereof, World Intellectual Property Organization, , ,
4-Bromo-2-chloro-6-fluorobenzaldehyde Raw materials
- 1-Bromo-3-chloro-5-fluorobenzene
- Methyl 4-bromo-2-chloro-6-fluorobenzoate
- 4-Bromo-2-chlorobenzaldehyde
- 5-Bromo-1-chloro-3-fluoro-2-iodobenzene
- Benzene, 5-bromo-1-chloro-2-ethenyl-3-fluoro-
- (4-Bromo-2-chloro-6-fluorophenyl)methanol
4-Bromo-2-chloro-6-fluorobenzaldehyde Preparation Products
4-Bromo-2-chloro-6-fluorobenzaldehyde Literatura relevante
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
-
Xun-Hui Xu,Wen-Bin Liu,Xue Song,Li Zhou,Na Liu,Yuan-Yuan Zhu,Zong-Quan Wu Polym. Chem., 2021,12, 4838-4845
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
929621-33-0 (4-Bromo-2-chloro-6-fluorobenzaldehyde) Productos relacionados
- 2227661-48-3(rac-(1R,2R)-2-5-(trifluoromethyl)thiophen-2-ylcyclopropylmethanamine)
- 6315-89-5(4-Aminoveratrol)
- 1261612-45-6(5-(2,3-Difluorophenyl)-3-fluoropicolinonitrile)
- 2228364-17-6(3,4-dihydro-2H-pyran-5-carbothioamide)
- 2548983-75-9(1-[(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-yl)methyl]-1H-imidazole)
- 1816283-55-2(2-(Difluoromethyl)-4-ethoxypyridine)
- 2229613-96-9(3-amino-3-(5-methylthiophen-2-yl)cyclobutan-1-ol)
- 1260787-69-6(1-(3-Bromophenyl)-5-methyl-1H-pyrazole)
- 2309468-02-6(2-{[5-(4-Bromo-1,3-thiazol-2-yl)-1-[(tert-butoxy)carbonyl]azocan-5-yl]oxy}acetic acid)
- 924872-99-1(2-cyano-N-(2,4-dichlorophenyl)-2-(4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene)acetamide)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:929621-33-0)4-Bromo-2-chloro-6-fluorobenzaldehyde

Pureza:99%
Cantidad:5g
Precio ($):548.0